Cas no 2096332-16-8 (4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl)

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid pinacol ester is a boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling, while the dimethylaminomethyl substituent improves solubility in polar solvents. The fluorine substituent offers electronic modulation for selective coupling reactions. This compound is typically supplied as its HCl salt, ensuring improved stability and ease of storage. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing fluorinated biaryl scaffolds. Proper handling under inert conditions is recommended to maintain integrity.
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl structure
2096332-16-8 structure
Product name:4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
CAS No:2096332-16-8
MF:C15H24BClFNO2
Molecular Weight:315.618967056274
MDL:MFCD20441914
CID:4637886
PubChem ID:56776875

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl 化学的及び物理的性質

名前と識別子

    • 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
    • 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride
    • 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine hydrochloride
    • 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride
    • 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronicacid,pinacolester,HCl
    • MFCD20441914
    • BS-34144
    • XH0323
    • F74308
    • {[2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}DIMETHYLAMINE HYDROCHLORIDE
    • {[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride
    • 2096332-16-8
    • CS-0176540
    • MDL: MFCD20441914
    • インチ: 1S/C15H23BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18(5)6)13(17)9-12;/h7-9H,10H2,1-6H3;1H
    • InChIKey: MRPMMYAKEVQQJD-UHFFFAOYSA-N
    • SMILES: Cl.FC1=C(CN(C)C)C=CC(B2OC(C)(C)C(C)(C)O2)=C1

計算された属性

  • 精确分子量: 315.1572650g/mol
  • 同位素质量: 315.1572650g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.7

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1229084-1g
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine hydrochloride
2096332-16-8 95%
1g
$300 2024-06-03
abcr
AB311428-5 g
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride; 98%
2096332-16-8
5g
€807.00 2023-04-26
abcr
AB311428-5g
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride, 98%; .
2096332-16-8 98%
5g
€807.00 2025-02-20
abcr
AB311428-1g
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride, 98%; .
2096332-16-8 98%
1g
€297.00 2025-02-20
Aaron
AR01EI2X-250mg
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
2096332-16-8 97%
250mg
$59.00 2025-02-10
1PlusChem
1P01EHUL-250mg
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
2096332-16-8 97%
250mg
$16.00 2023-12-19
Aaron
AR01EI2X-100mg
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
2096332-16-8 97%
100mg
$35.00 2025-02-10
Ambeed
A760910-250mg
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine hydrochloride
2096332-16-8 97%
250mg
$57.0 2024-08-03
abcr
AB311428-1 g
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride; 98%
2096332-16-8
1g
€297.00 2023-04-26
abcr
AB311428-10 g
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride; 98%
2096332-16-8
10g
€1317.00 2023-04-26

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl 関連文献

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HClに関する追加情報

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic Acid, Pinacol Ester, HCl: A Comprehensive Overview

CAS No 2096332-16-8 refers to the compound known as 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl. This compound is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science. The structure of this compound is characterized by a boronic acid group attached to a fluorophenyl ring, with a dimethylaminomethyl substituent at the para position. The presence of the pinacol ester group and hydrochloride salt further enhances its reactivity and stability under various reaction conditions.

The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, boronate esterification, and acid-base neutralization. The key to its successful preparation lies in the precise control of reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability for industrial applications.

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid is widely used as a building block in cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are pivotal in constructing complex molecular architectures with high precision. The dimethylamino group imparts unique electronic properties to the molecule, making it suitable for applications in drug discovery where modulating biological activity is critical.

Recent studies have highlighted the role of this compound in the development of advanced materials. For instance, its use in synthesizing functional polymers has opened new avenues for applications in electronics and optoelectronics. Researchers have demonstrated that incorporating this boronic acid derivative into polymer frameworks can significantly enhance their mechanical and electronic properties.

In the context of medicinal chemistry, this compound has been employed as a precursor for bioactive molecules targeting various therapeutic areas. Its ability to participate in diverse coupling reactions makes it an invaluable tool for constructing libraries of compounds with potential pharmacological activity.

The hydrochloride salt form of this compound ensures its stability under storage conditions and facilitates its handling during synthetic procedures. The pinacol ester group serves as a protecting group for the boronic acid moiety, preventing unwanted side reactions during intermediate stages of synthesis.

Advancements in computational chemistry have provided deeper insights into the reactivity and selectivity of this compound in various reaction environments. Molecular modeling studies have revealed that the steric and electronic effects of substituents play a crucial role in determining its reactivity during coupling reactions.

In conclusion, CAS No 2096332-16-8, or 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl, stands as a testament to the ingenuity of modern chemical synthesis. Its versatility across multiple application domains underscores its importance as a key intermediate in contemporary research and industrial settings.

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